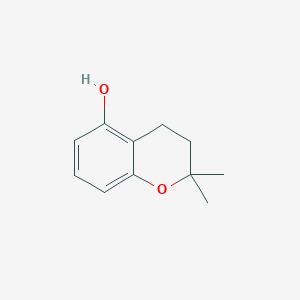

2,2-Dimethylchroman-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethylchroman-5-ol is a heterocyclic organic compound that belongs to the chroman family. It features a chroman ring system with two methyl groups at the 2-position and a hydroxyl group at the 5-position. This compound is known for its diverse biological activities and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-5-ol typically involves the prenylation of phenols. One common method uses tropylium tetrafluoroborate as an organic Lewis acid catalyst for metal-free prenylation reactions of phenols. This method is amenable to continuous flow chemistry, enabling an inexpensive pathway to access 2,2-dimethylchromans on a multiple-gram scale with short reaction times, high efficiencies, and simple product purification .

Industrial Production Methods: Industrial production methods for this compound often involve the use of microwave-assisted synthesis and conventional heating. The Friedel-Crafts acylation reaction is a key step in the synthesis, where various resorcinols are used as starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethylchroman-5-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethylchroman-5-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antioxidant and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including antihypertensive and antithrombotic activities.

Industry: Used in the development of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of 2,2-Dimethylchroman-5-ol involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress. The compound also interacts with specific enzymes and receptors, contributing to its biological effects. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Chroman-4-one: Lacks the methyl groups at the 2-position and the hydroxyl group at the 5-position.

2,2-Dimethylchroman: Lacks the hydroxyl group at the 5-position.

Tetrahydrocannabinol: Shares the chroman framework but has different substituents and biological activities.

Uniqueness: 2,2-Dimethylchroman-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxyl group at the 5-position and the two methyl groups at the 2-position contribute to its unique properties and make it a valuable compound in scientific research.

Biologische Aktivität

2,2-Dimethylchroman-5-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C11H14O2) features a chroman backbone with two methyl groups at the 2-position and a hydroxyl group at the 5-position. This specific substitution pattern contributes to its distinct biological activities and reactivity profiles.

Target of Action

The primary target of this compound is the ATP-sensitive potassium (K_ATP) channels . This interaction plays a crucial role in various physiological processes, including insulin release and vascular smooth muscle contraction.

Mode of Action

The compound inhibits the activity of K_ATP channels, leading to significant cellular effects:

- Inhibition of Insulin Release : By affecting pancreatic β-cells, it reduces insulin secretion, which may have implications for diabetes management.

- Vascular Smooth Muscle Relaxation : The relaxation of vascular smooth muscle cells can contribute to antihypertensive effects.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties , suggesting that the parent compound may also influence cellular functions in microorganisms by disrupting essential processes .

Antioxidant Activity

Research indicates that chroman derivatives exhibit antioxidant activities. For instance, certain analogs have shown superior antioxidant effects compared to well-known antioxidants like vitamin E . This property is crucial for potential therapeutic applications in oxidative stress-related conditions.

Anticancer Activity

Studies have highlighted the anticancer potential of chroman derivatives. For example:

- In vitro studies have shown that certain chromanone analogs exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antidiabetic Effects

The inhibition of insulin release by this compound suggests potential applications in managing diabetes. Further investigation into its effects on glucose metabolism could provide insights into its therapeutic uses.

Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Chroman-4-one | Lacks methyl groups at the 2-position | Limited biological activity compared to this compound |

| Tetrahydrocannabinol | Shares chroman framework but has different substituents | Varied psychoactive and therapeutic effects |

| 2,2-Dimethylchroman | Lacks hydroxyl group at the 5-position | Lower reactivity and biological activity compared to this compound |

Eigenschaften

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h3-5,12H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGVPGKEWZKFAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C=CC=C2O1)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.